(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate
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Overview
Description
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate is a chemical compound that features a unique structure combining a cycloheptatriene ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate typically involves the esterification of 7-oxocyclohepta-1,3,5-triene-1-carboxylic acid with 2-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-oxocyclohepta-1,3,5-triene-1-carboxylic acid or corresponding ketones.
Reduction: Formation of 7-oxocyclohepta-1,3,5-trien-1-yl methanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel synthetic pathways and the development of new reactions.
Biology
The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal research, derivatives of this compound are explored for their potential pharmacological properties. Studies focus on their efficacy in treating various diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules help elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and used in the synthesis of natural products.
Spiro[5.5]undecane derivatives: Exhibiting unique stereochemistry and used in various synthetic applications.
Uniqueness
(7-Oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate stands out due to its combination of a cycloheptatriene ring and a benzoate ester, which imparts unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-7-5-6-8-12(11)15(17)18-14-10-4-2-3-9-13(14)16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSZTLZURRXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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